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Methyl trichloroacetate

Cat. No.: B166323
CAS No.: 598-99-2
M. Wt: 177.41 g/mol
InChI Key: VHFUHRXYRYWELT-UHFFFAOYSA-N
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Description

Significance of Methyl Trichloroacetate (B1195264) within Organohalogen Chemistry Research

Methyl trichloroacetate holds considerable significance in organohalogen chemistry primarily due to its role as a versatile reagent and building block. A major area of its application is in the generation of dichlorocarbene (B158193) (:CCl₂). imexbb.comenamine.net When treated with a base such as sodium methoxide (B1231860), this compound readily eliminates a trichloromethanide anion, which then fragments to form the highly reactive dichlorocarbene intermediate. doubtnut.comvedantu.com This carbene can then be trapped by various alkenes in cycloaddition reactions to yield gem-dichlorocyclopropanes, which are valuable synthetic intermediates. enamine.net This method is noted for its efficiency and mild reaction conditions, often providing higher yields compared to other dichlorocarbene generation techniques. enamine.net

The reactivity of this compound is also characterized by the trichloroacetate group's ability to function as an effective leaving group in nucleophilic substitution reactions. solubilityofthings.com This property makes it a valuable component in various synthetic transformations. One notable application is the salt-free synthesis of aryl ethers. imexbb.comtandfonline.comtandfonline.com In this process, this compound reacts with phenols in the presence of a base, avoiding the formation of salt byproducts that are common in traditional Williamson ether synthesis, thus simplifying purification. tandfonline.com

Furthermore, research has demonstrated its utility in electrochemical synthesis. For instance, the electroreductive cross-coupling of this compound with aliphatic aldehydes provides a route to α-chloroepoxides, which are useful synthetic intermediates with unique reactivity. researchgate.net Its use as an intermediate for pharmaceuticals and as a promoter for selective polymerization further underscores its importance in synthetic chemistry. sujanchemicals.com

Overview of Research Trajectories for this compound and Related Trichloroacetic Acid Derivatives

The research trajectories for this compound and the broader class of trichloroacetic acid (TCA) derivatives are diverse, spanning synthetic methodology, materials science, and environmental studies.

For This compound , current research continues to explore its synthetic applications. Investigations into its reactions with carbonyl compounds can lead to either α-chloroglycidic esters or α-chloro-α,β-unsaturated esters, depending on the reaction conditions. enamine.net The development of novel electrochemical methods that utilize this compound to form complex heterocyclic structures is an active area of interest, offering green and efficient alternatives to traditional synthetic routes. researchgate.net

Table 2: Key Research Applications of this compound
ApplicationDescriptionKey Products
Dichlorocarbene GenerationReacts with bases like sodium methoxide to form dichlorocarbene under mild conditions. imexbb.comenamine.netgem-Dichlorocyclopropanes enamine.net
Aryl Ether SynthesisFunctions as a reagent for the salt-free synthesis of aryl ethers from phenols, avoiding salt byproducts. tandfonline.comtandfonline.comAryl ethers, Anisoles imexbb.com
Electroreductive CouplingUndergoes electrochemical cross-coupling with aldehydes to produce useful synthetic intermediates. researchgate.netα-Chloroepoxides researchgate.net
Protein StainingUsed for negative staining of proteins, allowing recovery for further biological study. sujanchemicals.com-

The parent compound, trichloroacetic acid (TCA) , and its salts have a different but related research focus. A significant portion of research on TCA is driven by its environmental presence and toxicological profile. TCA is a known atmospheric degradation product of widely used chlorinated hydrocarbons like tetrachloroethylene (B127269) and 1,1,1-trichloroethane. iarc.frnih.goveurochlor.org It is also a byproduct of water chlorination. iarc.fr Consequently, research is ongoing to understand its distribution in the environment, its effects on ecosystems, and its metabolic fate. iarc.frnih.govoecd.org For example, TCA is recognized as a major metabolite of trichloroethylene (B50587) (TCE) in humans and is used as a biomarker for exposure. iarc.frcdc.gov

In synthetic and materials chemistry, TCA and its derivatives remain important. Sodium trichloroacetate has historically been used as a selective herbicide. eurochlor.orgiarc.fr TCA itself is employed in biochemistry for the precipitation of macromolecules like proteins and DNA. atamanchemicals.comopenaccesspub.org Research into the derivatives of the broader class of chloroacetic acids is also expanding into new areas such as biodegradable polymers and energy storage, indicating a promising future for these compounds beyond their traditional applications. factmr.com

Table 3: Comparative Research Trajectories of Trichloroacetic Acid (TCA) and its Derivatives
Compound ClassPrimary Research AreasExamples of Applications/Studies
Trichloroacetic Acid (TCA)Environmental Science, Biochemistry, ToxicologyMetabolite of industrial solvents iarc.frcdc.gov, Disinfection byproduct in water iarc.fr, Protein precipitation reagent atamanchemicals.com, Herbicide iarc.fr
TCA Salts (e.g., Sodium Trichloroacetate)Agrochemicals, Organic SynthesisSelective herbicide for controlling grasses eurochlor.org, Reagent for dichlorocarbene generation vaia.comvaia.com
TCA Esters (e.g., this compound)Synthetic Organic Chemistry, ElectrochemistryReagent for dichlorocarbene generation enamine.net, Salt-free aryl ether synthesis tandfonline.com, Synthesis of α-chloroepoxides researchgate.net
Other Chloroacetic Acid DerivativesMaterials Science, PharmaceuticalsProduction of Carboxymethyl cellulose (B213188) (CMC) factmr.com, Synthesis of tin stabilizers for PVC factmr.com, Development of biodegradable polymers factmr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3Cl3O2 B166323 Methyl trichloroacetate CAS No. 598-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2,2-trichloroacetate
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InChI

InChI=1S/C3H3Cl3O2/c1-8-2(7)3(4,5)6/h1H3
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InChI Key

VHFUHRXYRYWELT-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C(Cl)(Cl)Cl
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Molecular Formula

C3H3Cl3O2
Record name METHYL TRICHLOROACETATE
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DSSTOX Substance ID

DTXSID0060517
Record name Acetic acid, 2,2,2-trichloro-, methyl ester
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Molecular Weight

177.41 g/mol
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Physical Description

Methyl trichloroacetate appears as a colorless liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless liquid; [CAMEO]
Record name METHYL TRICHLOROACETATE
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Record name Methyl trichloroacetate
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Vapor Pressure

5.5 [mmHg]
Record name Methyl trichloroacetate
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CAS No.

598-99-2
Record name METHYL TRICHLOROACETATE
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Synthetic Methodologies and Chemical Transformations of Methyl Trichloroacetate

Established Synthetic Pathways for Methyl Trichloroacetate (B1195264)

The traditional and most direct method for synthesizing methyl trichloroacetate is through the esterification of trichloroacetic acid with methanol (B129727). solubilityofthings.comnih.gov This acid-catalyzed reaction is a standard procedure in organic chemistry. asianpubs.org Variations of this process aim to improve yield and purity by addressing challenges such as the presence of water, which can lead to hydrolysis. google.com One patented method involves reacting trichloroacetic acid with a non-perfluorinated alcohol in liquid hydrofluoric acid, which allows for the separation of the resulting ester by simple decantation, avoiding the need for distillation. google.com Another approach utilizes a two-step process where monoethylene glycol monobutyl ether is first reacted with chloroacetic acid, and the resulting intermediate is then transesterified with methanol. google.com

A common industrial method involves the direct esterification of chloroacetic acid with methanol, where the continuous removal of water and the ester product drives the reaction to completion. google.com However, this method can lead to the accumulation of byproducts like methyl dichloroacetate (B87207) and this compound, necessitating purification steps. google.com To circumvent some of these issues, a method using carbon tetrachloride as an azeotropic agent has been developed to facilitate the removal of water and improve the separation of the desired product. google.com

Novel Synthetic Approaches Utilizing this compound

Recent research has focused on developing more efficient and selective methods for both the synthesis of this compound and its subsequent functionalization. These novel approaches often employ catalytic or electrochemical techniques to achieve desired transformations under milder conditions.

Catalytic Systems in this compound Synthesis and Functionalization

Catalytic systems have been developed to enhance the efficiency of reactions involving this compound. For instance, silica-supported lanthanum trichloroacetate has been shown to be an effective and reusable water-compatible Lewis acid catalyst for the synthesis of 2,4,5-triarylimidazoles. researchgate.net

In the realm of functionalization, a highly active catalytic system of copper(I) bromide (Cu(I)Br) with dimethyl sulfoxide (B87167) (DMSO) as a co-ligand facilitates the coupling of terpenes like limonene (B3431351) and myrcene (B1677589) with this compound through an Atom Transfer Radical Reaction (ATRR). ffhdj.com This method allows for the introduction of new functional groups onto the terpene backbone, enhancing their potential for further chemical modifications. ffhdj.com The use of this compound in this system, however, resulted in lower yields compared to trichloroacetonitrile, which is attributed to the lower reactivity of the ester group. ffhdj.com

This compound also serves as an effective reagent in the salt-free synthesis of aryl ethers from phenols. tandfonline.comtandfonline.com In this process, a catalytic amount of potassium carbonate and 18-crown-6 (B118740) facilitates the reaction between a phenol, an organic halide, and this compound, which acts as a hydrogen halide scavenger. tandfonline.com

Electrochemical Synthesis and Cross-Coupling Reactions Involving this compound

Electrochemical methods offer a powerful alternative for organic synthesis, often providing high selectivity and avoiding the need for harsh reagents. academie-sciences.fr An important application involving this compound is its electroreductive cross-coupling with aliphatic aldehydes to selectively produce α-chloroepoxides, which are valuable synthetic intermediates. researchgate.netdntb.gov.uadntb.gov.ua This reaction is typically carried out in an undivided cell using a reactive metal anode. researchgate.net

Furthermore, the electrochemical cross-coupling of this compound with aromatic imines has been successfully employed to synthesize methyl aziridine-2-carboxylates. researchgate.netresearchmap.jp This stereoselective reaction proceeds in good to moderate yields and represents a novel approach to constructing these nitrogen-containing heterocycles. researchgate.net The proposed mechanism involves the initial two-electron reduction of this compound to form a dichloroacetate anion, which then attacks the imine. researchgate.net

Nickel-catalyzed electrochemical cross-coupling reactions have also emerged as a valuable tool, though much of the focus has been on C(sp2)-C(sp3) bond formation using other reagents. chemrxiv.org However, the principles of using electrochemistry to generate reactive intermediates could be applied to reactions involving this compound.

This compound as a Precursor and Intermediate in Organic Synthesis

One of the most significant applications of this compound in organic synthesis is its role as a precursor for the generation of dichlorocarbene (B158193), a highly reactive intermediate. enamine.netimexbb.com

Generation of Dichlorocarbene from this compound

The reaction of this compound with a strong base, such as an alkali metal alkoxide like sodium methoxide (B1231860), generates dichlorocarbene (:CCl2). enamine.netdoubtnut.comchemicalbook.com This reaction proceeds under mild conditions, typically between -40 °C and room temperature, and often provides higher yields compared to other methods of carbene formation. enamine.net The mechanism involves the initial formation of a trichloromethyl anion, which then eliminates a chloride ion to produce dichlorocarbene. doubtnut.compearson.comvaia.com

Other methods for generating dichlorocarbene include the reaction of chloroform (B151607) with a base, the thermal decomposition of sodium trichloroacetate, and the use of phenyl(trichloromethyl)mercury. wikipedia.orgorgsyn.orgorgsyn.org However, the use of this compound offers advantages in terms of reaction conditions and yields. enamine.netorgsyn.org

Cycloaddition Reactions Facilitated by Dichlorocarbene from this compound

Dichlorocarbene, once generated from this compound, readily undergoes [1+2] cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes. enamine.netwikipedia.orgwikiwand.comchemistryscore.com These cyclopropane (B1198618) derivatives are versatile synthetic intermediates that can be further transformed into other functional groups. wikipedia.orgwikiwand.com For example, they can be reduced to cyclopropanes or hydrolyzed to cyclopropanones. wikipedia.org

The reaction is highly efficient for a wide range of alkenes. enamine.net An illustrative example is the preparation of 2-oxa-7,7-dichloronorcarane from the reaction of dihydropyran with dichlorocarbene generated from ethyl trichloroacetate and sodium methoxide. orgsyn.org Dichlorocarbene generated from sodium trichloroacetate has also been used in 1,3-dipolar cycloaddition reactions with benzonaphthyridines to form N-dichloromethylides. arkat-usa.org

Below is a table summarizing the yields of gem-dichlorocyclopropanes from the reaction of dichlorocarbene (generated from this compound) with various alkenes.

AlkeneProductYield (%)
Styrene1,1-dichloro-2-phenylcyclopropaneHigh
Cyclohexene7,7-dichloronorcaraneHigh
1-Octene1,1-dichloro-2-hexylcyclopropaneHigh
Dihydropyran2-oxa-7,7-dichloronorcarane68-75 orgsyn.org

Formation of α-Chloroglycidic Esters and α-Chloro-α,β-Unsaturated Esters via this compound

This compound serves as a key precursor for the synthesis of both α-chloroglycidic esters and α-chloro-α,β-unsaturated esters, depending on the reaction conditions and the substrate employed. enamine.net

The reaction of this compound with carbonyl compounds can be directed towards the formation of α-chloroglycidic esters. This transformation is typically achieved under specific reaction conditions that favor the Darzens-type condensation.

Alternatively, this compound can be used to generate α-chloro-α,β-unsaturated esters. enamine.net For instance, the condensation of this compound with aldehydes in the presence of a reducing agent like iron powder can yield (Z)-α-chloroacrylates with high stereoselectivity. nih.gov A study comparing the use of Fe(0) powder versus Cr(II) in the reaction with benzaldehyde (B42025) and 4-dimethylaminobenzaldehyde found that both reagents produced outstanding yields and Z-stereoselectivity for the corresponding α-chloroacrylates. nih.gov

The reaction of this compound with ketones can also produce α-chloro-α,β-unsaturated esters. nih.gov For example, the reaction with benzylacetone (B32356) using Fe(0) yielded methyl 2-chloro-3-methyl-5-phenylpent-2-enoate. nih.gov Interestingly, the stereoselectivity of the reaction appears to be dependent on the substrate, with aldehydes favoring the Z-isomer and ketones often leading to the E-isomer. nih.gov

Below is a table summarizing the synthesis of α-chloro-α,β-unsaturated esters from various carbonyl compounds and this compound using Fe(0) as a reagent.

EntryCarbonyl CompoundProductYield (%)Z:E Ratio
1BenzaldehydeMethyl (Z)-2-chloro-3-phenylacrylate95>98:2
24-DimethylaminobenzaldehydeMethyl (Z)-2-chloro-3-(4-(dimethylamino)phenyl)acrylate92>98:2
3BenzylacetoneMethyl 2-chloro-3-methyl-5-phenylpent-2-enoate12-151:2

Data sourced from a comparative study on Fe(0)- versus Cr(II)-driven condensations. nih.gov

Reactivity with Nucleophiles and Diverse Reagents

The electrophilic nature of the carbonyl carbon in this compound, enhanced by the three chlorine atoms, makes it susceptible to attack by various nucleophiles. scbt.com

One of the most significant reactions of this compound is its reaction with alkali metal alkoxides, such as sodium methoxide, to generate dichlorocarbene. enamine.netvedantu.com This highly reactive intermediate can then participate in cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes under mild conditions. enamine.net The mechanism involves the nucleophilic attack of the methoxide ion on the carbonyl carbon, followed by the elimination of a chloride ion and subsequent decomposition to dichlorocarbene. vedantu.com

This compound also reacts with other nucleophiles. For example, its reaction with trimethylamine (B31210) has been reported to be violent. nih.gov The electron-withdrawing trichloromethyl group also activates the nitrile group in the related compound, trichloroacetonitrile, for nucleophilic attack. wikipedia.org

Furthermore, this compound can be employed in reactions involving elemental iron (Fe(0)) for the synthesis of tri- and tetra-substituted olefins from carbonyls. nih.gov

Transesterification Reactions Involving this compound

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comyoutube.com While general principles of transesterification apply, the high reactivity of this compound due to the electron-withdrawing trichloromethyl group can influence the reaction conditions and outcomes. scbt.com

In the context of dimethyl carbonate (DMC) synthesis from CO2 and methanol, this compound has been utilized as an efficient water suppressor. researchgate.net Its higher reactivity towards hydrolysis compared to DMC is a key factor. The trichloroacetic acid formed can be recycled back to the methyl ester, contributing to a more sustainable process. researchgate.net

Salt-Free Synthesis of Aryl Ethers and Anisoles Using this compound

A notable application of this compound is in the salt-free synthesis of aryl ethers and anisoles from phenols. tandfonline.comtandfonline.com This method provides an alternative to traditional Williamson ether synthesis, which produces salt by-products. tandfonline.com

In this process, this compound acts as a hydrogen halide sponge in the reaction of phenols with organic halides. tandfonline.com The reaction is typically catalyzed by a small amount of potassium carbonate and a phase-transfer catalyst like 18-crown-6. tandfonline.com As the reaction proceeds, chloroform, methyl halide, and carbon dioxide are liberated, leaving behind the desired ether and the catalyst. tandfonline.com The reaction temperature generally starts around 110°C and is increased to 150°C. tandfonline.com

The proposed mechanism involves the formation of a phenate intermediate, which is then alkylated by the organic halide to produce the aryl ether. tandfonline.com In the absence of an external alkylating agent, this compound itself can act as the methyl source, leading to the formation of anisoles. tandfonline.com Aryl methyl carbonates are observed as intermediates in this process. tandfonline.com

The following table presents examples of aryl ether synthesis using this salt-free method.

PhenolAlkylating AgentProductYield (%)
PhenolBenzyl ChlorideBenzyl phenyl ether90
p-CresolBenzyl ChlorideBenzyl p-tolyl ether85
PhenolMethyl IodideAnisole75

Data represents typical yields for the salt-free ether synthesis. tandfonline.com

Mechanistic Investigations of Methyl Trichloroacetate Reactions

Reaction Kinetics and Rate Coefficient Determinations for Methyl Trichloroacetate (B1195264) Transformations

The gas-phase reactions of methyl trichloroacetate, particularly with atmospheric oxidants like hydroxyl radicals (•OH) and chlorine atoms (•Cl), are important for understanding its environmental fate. While direct kinetic data for this compound (CCl₃C(O)OCH₃) is not extensively reported, its reactivity can be inferred from studies of structurally related chloroesters.

Research on the atmospheric degradation of methyl dichloroacetate (B87207) (CHCl₂C(O)OCH₃) has shown that this compound is one of the quantified products of its reaction with •Cl atoms. researchgate.netrsc.org The primary degradation pathway for these esters is initiated by H-atom abstraction from the methyl group (−OCH₃) by the oxidants. rsc.orgrsc.org

Kinetic studies on a series of chlorinated methyl acetates reacting with •Cl atoms at 298 K demonstrate a clear trend: the rate coefficient decreases as the number of chlorine substituents on the acetyl group increases. rsc.org This is because the electron-withdrawing chlorine atoms deactivate the molecule towards electrophilic attack by abstracting hydrogen from the methyl group. Given this trend, the rate coefficient for the reaction of this compound with •Cl is expected to be lower than that of methyl dichloroacetate.

Table 1: Rate Coefficients for the Reaction of Chlorine Atoms (•Cl) with Methyl Acetate (B1210297) and its Chlorinated Derivatives at 298 K

Compound Formula Rate Coefficient (k_Cl) (cm³ molecule⁻¹ s⁻¹)
Methyl acetate CH₃C(O)OCH₃ 22.00 x 10⁻¹³
Methyl chloroacetate (B1199739) CH₂ClC(O)OCH₃ 8.50 x 10⁻¹³
Methyl dichloroacetate CHCl₂C(O)OCH₃ 3.31 (± 0.88) x 10⁻¹³

Data sourced from RSC Publishing. rsc.org

Similarly, the rate coefficient for the reaction with •OH radicals is expected to follow the same trend, with reactivity decreasing with higher degrees of chlorination. rsc.org For methyl dichloroacetate, an estimated rate coefficient for its reaction with •OH radicals has been calculated as k_OH = 7.24 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. rsc.org

Detailed Reaction Pathways of this compound in Organic Systems

This compound participates in several distinct reaction pathways, influenced by the reagents and conditions applied. Two notable pathways are its reaction with alkoxides to form carbenes and its photoreduction.

Reaction with Sodium Methoxide (B1231860): The reaction of this compound with sodium methoxide (NaOMe) is a known method for generating dichlorocarbene (B158193) (:CCl₂). vedantu.comdoubtnut.comenamine.net The mechanism proceeds through the following steps:

Nucleophilic attack of the methoxide ion (⁻OCH₃) on the electrophilic carbonyl carbon of this compound. vedantu.com

This is followed by a rearrangement and elimination of a chloride ion and other byproducts, which leads to the formation of a trichloromethyl anion (⁻CCl₃). vedantu.com

The unstable trichloromethyl anion then eliminates another chloride ion to generate the neutral but highly reactive dichlorocarbene intermediate. vedantu.com

This generated dichlorocarbene can then be used in subsequent reactions, such as cycloadditions with alkenes to form gem-dichlorocyclopropanes. enamine.net

Photoreduction Pathway: Under photolytic conditions, this compound can undergo reduction. Irradiation of this compound in methanol (B129727) with a quartz apparatus results in the formation of the reduction product, methyl dichloroacetate (CHCl₂C(O)OCH₃). oup.com This reaction represents a photoinduced reduction where a chlorine atom is replaced by a hydrogen atom, likely abstracted from the methanol solvent. The process is understood to involve radical intermediates. oup.com

Mechanistic Aspects of Electroreductive Cross-Coupling of this compound

Electrochemical methods provide a powerful tool for forming new carbon-carbon and carbon-nitrogen bonds using this compound as a key building block. These reactions proceed under mild conditions and offer selective pathways to valuable heterocyclic structures. researchgate.netsci-hub.se

The electroreductive cross-coupling of this compound with aromatic imines (Schiff bases) provides a stereoselective route to methyl aziridine-2-carboxylate (B8329488) derivatives. researchgate.netresearchgate.net The reaction is typically carried out in an undivided electrochemical cell using zinc plates as both the anode and cathode. researchgate.net

The proposed mechanism rules out the involvement of a dichlorocarbene intermediate. researchgate.net Instead, it is believed to proceed via the following pathway:

this compound undergoes a successive two-electron reduction at the cathode, followed by the elimination of a chloride ion. This generates a dichloroacetate anion intermediate. researchgate.net

This dichloroacetate anion then acts as a nucleophile, attacking the electrophilic carbon of the imine. researchgate.net

The resulting adduct intermediate may form an ionic complex with a zinc cation, which is generated electrochemically at the anode. This coordination is thought to influence the stereoselectivity of the subsequent cyclization. researchgate.net

Finally, an intramolecular attack by the nitrogen anion on the adjacent carbon atom leads to ring closure and elimination of a chloride ion, yielding the final aziridine (B145994) product. researchgate.net

The yields of this reaction are generally moderate to good and are influenced by the electronic nature of substituents on the aromatic imine. researchgate.net

Table 2: Yields of Methyl Aziridine-2-Carboxylates from Electroreductive Coupling of this compound with Various Aromatic Imines

Imine Substituent (X) Product Yield (%)
p-CH₃ 3a 89
p-CF₃ 3c 79
p-OMe 3e 46
m-F 3g 81

Reaction conditions: Constant current density (60 mA/cm²), 15-25 °C, in N,N-dimethylacetamide (DMAc) with n-Bu₄NBr as the electrolyte. researchgate.net

This compound can also undergo electroreductive cross-coupling with aliphatic aldehydes to selectively produce α-chloroepoxides in good yields. researchgate.net These α-chloroepoxides are valuable synthetic intermediates. researchgate.net The reaction is effectively carried out using a reactive metal anode, such as zinc, in an undivided cell. sci-hub.seresearchgate.net

The mechanism involves the electrochemical generation of a reactive species from this compound that subsequently attacks the aldehyde. Cathodic reduction of a system containing this compound and an aldehyde can lead to an effective anionic chain reaction. researchgate.net This process facilitates the carbon-carbon bond formation between the dichlorinated carbon of the ester and the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization with the elimination of a chloride ion to form the epoxide ring. This electrochemical approach provides a direct and selective method for synthesizing these functionalized epoxides. sci-hub.seresearchgate.net

Computational and Theoretical Chemistry Studies on Methyl Trichloroacetate

Quantum Chemical Calculations of Methyl Trichloroacetate (B1195264) Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These calculations have been applied to trichloroacetate compounds to elucidate structural parameters, charge distribution, and vibrational frequencies. nih.govscience.gov

Density Functional Theory (DFT) has become a popular and robust method for studying the electronic structure of molecules. acs.orgscirp.org It has been effectively used in the study of various trichloroacetate-containing compounds to determine optimized geometries, thermodynamic parameters, and vibrational spectra. nih.govscience.gov

For instance, DFT calculations, specifically using the B3LYP functional with various basis sets (such as 6-31G, cc-pVDZ, and 6-31++G), were performed on the molecular complex 2-methyl-4-nitroanilinium trichloroacetate trichloroacetic acid. nih.gov These calculations provided insights into the structural parameters, energies, and Natural Bond Orbital (NBO) charges of the complex. nih.gov Similarly, the molecular structure of trimethylsilyl (B98337) trichloroacetate was investigated using DFT and ab initio (MP2) methods, which were also used to assign bands in the infrared and Raman spectra. conicet.gov.ar

Theoretical studies on piperazinium bis(trichloroacetate) have also utilized DFT to analyze the structure and vibrational spectra. worldscientific.com The application of DFT extends to understanding reaction mechanisms, such as the degradation of methyl dichloroacetate (B87207), a related compound, by OH radicals and Cl atoms, where electronic structure calculations were employed to study the initial reaction pathways. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.orgmalayajournal.org

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

In studies of trichloroacetate derivatives, HOMO-LUMO analysis has been used to understand their electronic properties and reactivity. For example, in a study of morpholinium trichloroacetate, the HOMO and LUMO energies were calculated using time-dependent DFT (TD-DFT) to understand the electronic transitions observed in its UV-Visible spectrum. researchgate.net Analysis of the HOMO-LUMO gap helps characterize charge transfer within the molecule. malayajournal.org Theoretical studies of the reaction between trichloromethylphosphine oxide and triethyl phosphite (B83602) demonstrate how the HOMO-LUMO gap can determine which reactant acts as the nucleophile and which as the electrophile. imist.ma

Table 1: Frontier Molecular Orbital Data for a Related Imidazole Derivative This table presents data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole as a representative example of HOMO-LUMO analysis.

Parameter Energy (eV)
EHOMO -5.2822 malayajournal.org
ELUMO -1.2715 malayajournal.org
Energy Gap (ΔE) 4.0106 malayajournal.org

Molecular Dynamics Simulations of Methyl Trichloroacetate and Related Chloroacetates

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations have been applied to this compound and other chloroacetates to investigate their behavior at the vapor-liquid interface and to determine thermodynamic properties related to phase transitions. acs.orgacs.org

A study combining surface adsorption theory and MD simulations investigated the adsorption behaviors of a series of chloroacetates, including methyl chloroacetate (B1199739), methyl dichloroacetate, and this compound. acs.org The simulations revealed that the thickness of the surface layer of these liquids increases with temperature but decreases as the intermolecular interactions become stronger. acs.orgacs.org

The study also calculated the reversible heat of phase transition from the bulk phase to the surface phase. It was found that this heat increases with the length of the alkyl chain (from methyl to propyl chloroacetate) and also with the number of chlorine atoms (from methyl chloroacetate to this compound). acs.orgacs.org MD simulations were used to calculate the entropies in the bulk and surface regions at various temperatures, and the results were consistent with the phase transition heat trends determined from experimental surface tension data. acs.org

Table 2: Simulated Dielectric Constants of Chloroacetates at Various Temperatures Data extracted from a molecular dynamics study. acs.org

Compound Temperature (K) Dielectric Constant
Methyl Chloroacetate (MC) 293.15 11.27
313.15 10.15
333.15 9.09
Methyl Dichloroacetate (MDC) 293.15 7.91
313.15 7.14
333.15 6.49
This compound (MTC) 293.15 6.46
313.15 5.86
333.15 5.31

Prediction of Reactivity and Spectroscopic Properties via Computational Methods

Computational methods are widely used to predict the reactivity and spectroscopic properties of molecules, providing valuable data that complements experimental findings. nih.govconicet.gov.ar DFT calculations, for example, are instrumental in assigning vibrational modes observed in infrared (IR) and Raman spectra. conicet.gov.archemrxiv.org

In the study of trimethylsilyl trichloroacetate, DFT calculations were essential for assigning the observed bands in its IR and Raman spectra. conicet.gov.ar For the molecular complex 2-methyl-4-nitroanilinium trichloroacetate trichloroacetic acid, vibrational assignments were supported by DFT calculations, which helped to analyze the FTIR, FT-Raman, and far-infrared spectra. nih.gov

Reactivity can be predicted using various computational tools. Analysis of the molecular electrostatic potential (MEP) surface can identify the most probable sites for electrophilic attack. chemrxiv.org Furthermore, parameters derived from FMO theory, such as the HOMO-LUMO gap, offer insights into the global reactivity of a molecule. imist.ma Studies have also used computational methods to investigate the degradation pathways of related compounds, such as the reaction of methyl dichloroacetate with atmospheric radicals, identifying the main products and their yields. researchgate.net

Theoretical Studies on Non-linear Optical Properties of Trichloroacetate Salts

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Theoretical calculations are crucial for predicting and understanding the NLO properties of new materials. Several studies have focused on the NLO properties of organic molecular crystals based on trichloroacetate salts. dntb.gov.uaresearchgate.net

Trichloroacetic acid readily reacts with various organic bases to form hydrogen-bonded crystalline materials, many of which exhibit significant NLO properties. researchgate.net Computational studies, often using DFT, are employed to calculate properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are indicators of NLO activity. researchgate.net

For example, theoretical investigations have been conducted on anilinium trichloroacetate, revealing it to be a hydrogen-bonded molecular crystal with NLO properties. dntb.gov.uamjcce.org.mk Similarly, 2-amino-3-nitropyridinium trichloroacetate (2A3NPTCA) was synthesized and studied, with its NLO efficiency found to be twice that of potassium dihydrogen phosphate (B84403) (KDP). researchgate.net A recent study on morpholinium trichloroacetate involved DFT calculations of its hyperpolarizability and found its third-order susceptibility value to be 2.06 × 10–6 e.s.u., indicating a significant NLO response. researchgate.net These theoretical predictions help to identify and design promising NLO materials based on trichloroacetate structures. acs.orgacs.org

Investigation of Tautomeric Stability and Thermodynamic Properties

Computational chemistry provides a reliable framework for investigating the tautomeric stability and thermodynamic properties of molecules. chemrxiv.orgptb.de Tautomers are isomers that readily interconvert, and understanding their relative stability is crucial for predicting a compound's behavior. chemrxiv.org While this compound itself does not exhibit common tautomerism, the study of thermodynamic properties and stability is fundamental.

DFT calculations can be used to determine thermodynamic parameters such as heat capacity, entropy, and enthalpy at different temperatures. nih.govresearchgate.net In a study of 2-methyl-4-nitroanilinium trichloroacetate trichloroacetic acid, DFT methods were used to determine these thermodynamic properties. nih.gov For morpholinium trichloroacetate, thermodynamic properties were also calculated to understand its thermal behavior. researchgate.net

The investigation of tautomeric stability in related systems often involves calculating the relative energies of different tautomeric forms in the gas phase and in various solvents. scirp.orgacs.orgmdpi.com For example, in a study of a Schiff base compound, optimization calculations at the B3LYP/6-311++G(d,p) level were performed for the enol and keto forms to determine that the enol form is more stable. acs.org The changes in thermodynamic properties, such as the Gibbs free energy of formation, can also be calculated to predict the spontaneity of a reaction. acs.org

Table 3: Calculated Thermodynamic Properties for 2-methyl-4-nitroanilinium trichloroacetate trichloroacetic acid (2M4NATCA) Representative data showing the types of thermodynamic properties that can be calculated using DFT methods. nih.gov

Basis Set Total Energy (Hartree) Enthalpy (kcal/mol) Entropy (cal/mol·K)
B3LYP/6-31G -2267.34 400.12 165.43
B3LYP/cc-pVDZ -2268.01 400.25 167.89
B3LYP/6-31++G -2267.45 400.18 166.12

Environmental Science and Degradation Studies of Methyl Trichloroacetate

Atmospheric Fate and Tropospheric Lifetime of Related Chloroesters (e.g., Methyl Dichloroacetate (B87207) yielding Methyl Trichloroacetate)

The atmospheric persistence of chloroesters is a significant factor in determining their environmental impact. The tropospheric lifetime of these compounds is primarily governed by their reaction with atmospheric oxidants, such as hydroxyl radicals (•OH) and chlorine atoms (Cl•). For instance, the atmospheric degradation of methyl dichloroacetate (MDCA) is initiated by H-atom abstraction from either the -CH3 or -Cl2HC- groups. rsc.orgresearchgate.net The probability of abstraction from either group is similar. rsc.org

One of the degradation pathways for methyl dichloroacetate when reacting with Cl atoms leads to the formation of methyl trichloroacetate (B1195264) (MTCA). rsc.org The tropospheric lifetime of methyl dichloroacetate with respect to its reaction with Cl atoms has been estimated to be approximately 3 years. rsc.orgrsc.orgconicet.gov.ar The rate coefficient for the gas-phase reaction of methyl dichloroacetate with Cl atoms was determined to be (3.31 ± 0.88) × 10−13 cm³ per molecule per second at 298 K and atmospheric pressure. rsc.orgrsc.org Theoretical studies have also calculated the atmospheric lifetime of MDCA with respect to •OH radicals to be 28 days under normal atmospheric conditions. researchgate.net

The degradation of methyl dichloroacetate can proceed via different routes. H-atom abstraction from the CCl₂H group can form a ˙CCl₂C(O)OCH₃ radical. rsc.org This radical can then react with a chlorine atom to produce this compound. rsc.org This pathway demonstrates how a related, less chlorinated ester can act as a direct atmospheric precursor to this compound.

Environmental Degradation Pathways of this compound

The degradation of this compound in the environment can occur through several mechanisms, influenced by the medium (atmosphere or water) and the presence of reactive species or energy sources like UV radiation.

In atmospheric environments, the degradation of related chloroesters is known to be initiated by reactions with photochemically produced radicals. rsc.orgresearchgate.net While specific studies on the atmospheric degradation of this compound are limited, the degradation of its precursor, methyl dichloroacetate, provides insight. The process involves oxidation initiated by Cl atoms or •OH radicals. rsc.orgresearchgate.net For this compound itself, it is speculated that if formed in the environment through the esterification of trichloroacetic acid (TCA), it could be volatile enough to escape into the atmosphere. eurochlor.org Once in the atmosphere, its degradation would likely be governed by similar radical-initiated reactions and photolysis.

In aqueous environments, the degradation can be influenced by photocatalysis. Studies on related compounds show that photocatalytic degradation on surfaces like titanium dioxide (TiO₂) is an effective pathway for mineralization. acs.org For example, the photocatalytic degradation of the trichloroacetate anion (CCl₃CO₂⁻) has been investigated, which involves the generation of a trichloromethyl radical (•CCl₃) via a photo-Kolbe process, although this appears to be a minor pathway compared to other rearrangements. acs.org Another potential pathway in aqueous systems is hydrolysis. The trichloroacetate ion can undergo thermal decomposition (decarboxylation) over a timescale of years to yield chloroform (B151607) and carbon dioxide. noaa.govnasa.gov The rate of this decarboxylation process is generally faster for tri-halogenated acetic acids compared to di- and mono-substituted ones. academicjournals.org

This compound has been identified as a significant product in the atmospheric degradation of methyl dichloroacetate (MDCA). rsc.orgrsc.org In laboratory studies simulating atmospheric conditions, the reaction of MDCA with chlorine atoms was shown to yield this compound with a molar yield of 44 ± 2%. rsc.orgresearchgate.netrsc.orgconicet.gov.ar This formation occurs when H-atom abstraction from the dichloromethyl group of MDCA is followed by the addition of a chlorine atom. rsc.org

The degradation of methyl dichloroacetate initiated by Cl atoms produces a range of products besides this compound. These have been identified and quantified using techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). rsc.orgresearchgate.net The main identified products and their respective yields are detailed in the table below.

ProductChemical FormulaMolar Yield (%)
This compoundCCl₃C(O)OCH₃44 ± 2
Dichloroacetic AcidCl₂CHCOOH24 ± 2
PhosgeneCOCl₂19 ± 3
Carbon MonoxideCO16 ± 1

Table 1: Molar yields of products from the reaction of Methyl Dichloroacetate with Cl atoms. rsc.orgresearchgate.netrsc.orgconicet.gov.ar

Another potential formation pathway involves the photocatalytic degradation of other chlorinated compounds. For instance, this compound may be produced from the reaction between trichloroacetic acid and dichloromethanol (B14675293) on the surface of a photocatalyst. mdpi.com

Assessment of Environmental Impact: Acidification and Global Warming Potentials Related to this compound

The environmental impact of chlorinated compounds like this compound and its precursors can be assessed through metrics such as Acidification Potential (AP) and Global Warming Potential (GWP). rsc.orgconicet.gov.ar

The atmospheric degradation of these substances can lead to the formation of acidic products. For example, the degradation of methyl dichloroacetate can produce dichloroacetic acid and phosgene, which can hydrolyze to form hydrochloric acid, contributing to acid rain. rsc.org An acidification potential of 0.45 has been estimated for methyl dichloroacetate, indicating its potential to contribute to rainfall acidification. rsc.orgresearchgate.netconicet.gov.ar

Time Horizon (Years)Global Warming Potential (GWP)
208.2
1002.2
5000.6

Table 2: Global Warming Potentials for Methyl Dichloroacetate. rsc.orgresearchgate.netrsc.orgconicet.gov.ar

The degradation of these chloroesters can also produce persistent and potentially hazardous compounds like dichloroacetic acid and phosgene, which have further implications for environmental quality and health. rsc.orgrsc.org

Advanced Analytical Methodologies in Methyl Trichloroacetate Research

Chromatographic Techniques for Separation and Quantification of Methyl Trichloroacetate (B1195264)

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For methyl trichloroacetate, both gas and liquid chromatography play pivotal roles.

Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of compounds between the two phases. Due to its volatility, this compound is well-suited for GC analysis, often following the derivatization of its parent compound, trichloroacetic acid (TCA), to increase volatility and improve chromatographic peak shape. The direct analysis of underivatized TCA by GC is challenging due to its high polarity and low volatility. thermofisher.comcolostate.edu

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is employed for the separation of non-volatile or thermally sensitive compounds. While this compound itself is amenable to GC, LC methods are often developed for the analysis of its parent compound, TCA, and other haloacetic acids in aqueous matrices. baua.denih.gov These methods can sometimes be adapted for the analysis of this compound, although it is less common. The choice between GC and LC often depends on the sample matrix and the specific analytical goals.

Table 1: Comparison of GC and LC for this compound Analysis
ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Applicability to this compoundHigh (due to volatility)Moderate (less common than GC)
Sample Volatility RequirementRequiredNot required
DerivatizationOften used for the parent acid (TCA) to form this compoundGenerally not required for the parent acid
Typical DetectorsMass Spectrometry (MS), Electron Capture Detector (ECD)Mass Spectrometry (MS), UV Detector

To enhance the sensitivity and selectivity of chromatographic methods, they are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. longdom.org Following separation by GC, the analyte is introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative data. GC-MS is instrumental in identifying this compound in various matrices, including environmental samples where it may be present as a disinfection byproduct after derivatization of TCA. nih.govanchem.pl Research has demonstrated the use of GC-MS to identify this compound as a product in the gas-phase reaction of methyl dichloroacetate (B87207) with chlorine atoms. researchgate.net

Solid-Phase Microextraction (SPME) coupled with GC-MS (GC-MS/SPME) is a solvent-free sample preparation technique that can be used to extract and concentrate analytes from a sample before GC-MS analysis. While direct applications for this compound are not extensively documented, SPME is a valuable tool for the analysis of related volatile organic compounds and could be adapted for its determination.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of compounds in complex matrices. nih.govshimadzu.com While LC is less common for the direct analysis of this compound, LC-MS/MS is a powerful tool for the analysis of its parent compound, trichloroacetic acid, without the need for derivatization. google.com This technique involves two stages of mass analysis (tandem mass spectrometry), which significantly reduces background noise and improves detection limits.

Spectroscopic Characterization Methods for this compound

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds and for monitoring the progress of chemical reactions in real-time.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the carbonyl group (C=O) of the ester and the carbon-chlorine bonds (C-Cl). nih.govchemicalbook.comresearchgate.net In-situ FTIR spectroscopy, such as with ReactIR technology, allows for the real-time monitoring of reactions. mt.com By tracking the disappearance of reactant peaks and the appearance of product peaks (including those specific to this compound), chemists can gain insights into reaction kinetics, mechanisms, and endpoints.

Table 2: Key FTIR Absorption Bands for this compound
Functional GroupApproximate Wavenumber (cm-1)Vibrational Mode
C=O (Ester)~1750-1735Stretching
C-O (Ester)~1250-1000Stretching
C-Cl~800-600Stretching

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules. hyphadiscovery.com It is based on the interaction of atomic nuclei with an external magnetic field. For this compound (C₃H₃Cl₃O₂), ¹H NMR and ¹³C NMR are the most common experiments.

The ¹H NMR spectrum of this compound is very simple, showing a single signal for the three equivalent protons of the methyl (-OCH₃) group. chemicalbook.com The chemical shift of this singlet provides information about the electronic environment of these protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. spectrabase.com For this compound, one would expect to see signals for the methyl carbon, the carbonyl carbon, and the trichloromethyl carbon. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to confirm the connectivity of atoms within the molecule, providing unambiguous structural elucidation.

Table 3: Expected NMR Data for this compound
NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H~4.0Singlet-OCH₃
¹³C~50-60Quartet (in coupled spectrum)-OCH₃
~90-100Singlet-CCl₃
~160-170SingletC=O

Derivatization Strategies for Enhancing Analytical Detection of Trichloroacetate Compounds, Including this compound

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical technique. researchgate.net For the analysis of trichloroacetic acid (TCA) by GC, derivatization is essential to increase its volatility and thermal stability. colostate.edunih.gov The most common derivatization strategy for TCA is esterification to form its methyl ester, which is this compound.

This conversion is typically achieved by reacting TCA with a methylating agent. Common methods include:

Acidic Methanol (B129727): Reaction with methanol in the presence of an acid catalyst, such as sulfuric acid, is a widely used and effective method for converting TCA to this compound. nih.govanchem.pl

Diazomethane: While highly effective, diazomethane is a toxic and explosive reagent, and its use is generally limited to situations where other methods are not suitable. uni-bayreuth.de

Pentafluorobenzyl Bromide (PFBBr): This reagent can be used to form PFB esters of carboxylic acids, which are highly sensitive to electron capture detection (ECD). thermofisher.com

The formation of this compound through these derivatization techniques allows for sensitive and robust quantification of the parent trichloroacetic acid in various samples, particularly in environmental water analysis where TCA is a regulated disinfection byproduct. rsc.orgthermofisher.com

Methylation Procedures for Trichloroacetic Acid Analysis

The analysis of trichloroacetic acid (TCAA), a non-volatile and polar compound, often requires a derivatization step to convert it into a more volatile and thermally stable form suitable for gas chromatography (GC). This is typically achieved by methylation, which converts TCAA into its methyl ester, this compound. Several methylation procedures have been employed for this purpose, each with distinct mechanisms and applications. cdc.gov

Diazomethane: Diazomethane is a highly reactive gas that readily forms methyl esters when reacted with carboxylic acids. nih.govresearchgate.net The reaction is rapid, efficient, and produces minimal side products, making it a historically popular choice for derivatization. researchgate.net However, due to its explosive and toxic nature, procedures have been developed for its in-situ generation and concurrent use to enhance safety, particularly in high-throughput applications like metabolomics. nih.govresearchgate.net

Trimethylsilyldiazomethane (TMSD): As a safer alternative to diazomethane, trimethylsilyldiazomethane (TMSD) has become a popular reagent for the methylation of carboxylic acids. wikipedia.orglibretexts.orgnih.gov It is a commercially available liquid that is more stable and easier to handle than gaseous diazomethane. wikipedia.org The esterification reaction with TMSD proceeds under mild conditions, often in a solvent mixture containing methanol, and is generally rapid and high-yielding. researchgate.netresearchgate.net The presence of methanol is crucial to facilitate the reaction and suppress the formation of trimethylsilylmethyl ester artifacts. wikipedia.orgresearchgate.net The mechanism involves an initial acid-catalyzed methanolysis of TMSD to liberate diazomethane in situ, which then esterifies the carboxylic acid. researchgate.net

Acid-Catalyzed Esterification: This classic method, often referred to as Fischer esterification, involves heating the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or boron trifluoride (BF₃). cdc.govresearchgate.netyoutube.com

Methanol/Sulfuric Acid: This procedure converts TCAA to its methyl ester by heating the sample with methanol and a catalytic amount of sulfuric acid. cdc.govresearchgate.net The reaction is driven towards the formation of the ester, which can then be analyzed by headspace GC. researchgate.net

Boron Trifluoride/Methanol: The BF₃/methanol reagent serves as another effective catalyst for the esterification of TCAA. cdc.gov Studies have shown that reaction time is a critical parameter, with longer incubation periods (e.g., 90 minutes at 60 °C) improving the derivatization efficiency. cdc.gov

The selection of a methylation procedure depends on factors such as the required sensitivity, sample throughput, and available safety infrastructure.

Methylation Reagent/MethodPrinciple of ReactionKey AdvantagesConsiderations
DiazomethaneDirect reaction of diazomethane gas with the carboxylic acid group to form a methyl ester and nitrogen gas. nih.govresearchgate.netHighly reactive, rapid, minimal side products, and high yield. researchgate.netHighly toxic and potentially explosive, requiring specialized handling and safety precautions. researchgate.net
Trimethylsilyldiazomethane (TMSD)Acid-catalyzed reaction with methanol generates diazomethane in situ, which then esterifies the acid. researchgate.netSafer, non-explosive, and more stable liquid alternative to diazomethane. wikipedia.orglibretexts.org Mild and efficient reaction conditions. researchgate.netCan form artifacts if methanol is not present in sufficient quantity. wikipedia.org Toxic by inhalation. libretexts.org
Boron Trifluoride (BF₃)/MethanolBF₃ acts as a Lewis acid catalyst to facilitate the esterification of the carboxylic acid with methanol. cdc.govEffective for derivatization prior to GC analysis. cdc.govReaction kinetics can be slow, requiring optimization of time and temperature for complete derivatization. cdc.gov
Methanol/Sulfuric AcidA classic Fischer esterification where sulfuric acid acts as a Brønsted acid catalyst to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. researchgate.netyoutube.comSimple, cost-effective, and uses readily available reagents. researchgate.netRequires heating and the use of a strong, corrosive acid. The reaction is reversible. youtube.com

Application of this compound in Protein Staining Methodologies for Biochemical Research

This compound has been utilized in a novel and sensitive negative staining technique for the visualization of proteins in polyacrylamide gels following electrophoresis. nih.gov This method offers a rapid and effective alternative to traditional staining protocols, particularly when protein recovery for subsequent analysis is desired. nih.gov

The procedure is a simple, two-step process. nih.gov After electrophoretic separation, the gel is incubated in a solution typically containing 8% this compound in 38% isopropanol. nih.govmedscape.com Following this incubation, the gel is washed with water. This step causes the precipitation of this compound, which forms opaque white micelles throughout the gel matrix. medscape.com However, the areas of the gel occupied by proteins exclude these micelles. medscape.com The result is a negative image where transparent, unstained protein bands are clearly visible against an opaque background. nih.gov

Key features of this staining methodology include:

Sensitivity: The technique is highly sensitive, capable of detecting proteins in the nanogram range. nih.gov

Rapidity: The entire staining process can be completed quickly, often in under an hour. medscape.com

Reversibility: A significant advantage of this method is its reversibility. nih.gov The opaque precipitate can be washed out, allowing the gel to be subsequently stained with other reagents, such as silver nitrate, for further visualization or quantification. nih.gov

Compatibility with Downstream Analysis: Because the proteins themselves are not permanently modified or fixed in a harsh manner, they can be recovered from the gel for further biological studies, transblotting for amino acid sequencing, or mass spectrometry analysis. nih.gov However, it has been noted that this method may introduce minor artifacts during mass spectrometry due to the potential for protein methylation by the reagent. medscape.com

This negative staining approach using this compound is particularly valuable for the rapid visualization of protein separation patterns and for applications where the integrity of the protein sample must be preserved for post-electrophoretic analysis. nih.gov

ParameterDescriptionResearch Finding
Staining PrincipleNegative StainingColorless proteins are visualized against an opaque background formed by the precipitation of this compound. nih.gov
ProcedureTwo-step process: incubation in MTA/isopropanol solution followed by a water wash.Gels are incubated in 8% this compound ester in 38% isopropanol. nih.gov
SensitivityHighDetection is in the nanogram range. nih.gov
SpeedRapidThe process can be completed in under one hour. medscape.com
ReversibilityYesThe staining is reversible, allowing for subsequent restaining with other methods like silver staining. nih.gov
Protein RecoveryYesAllows for the recovery of unmodified proteins for further biological studies or sequencing. nih.gov
CompatibilitySDS-PAGE and native gelsThe technique is effective for gels run in the presence or absence of sodium dodecyl sulfate (SDS). nih.gov
Potential ArtifactsMinor methylation of proteinsThe method is prone to small artifacts during mass spectrometry identification due to protein methylation. medscape.com

Mechanistic Biological and Toxicological Research on Methyl Trichloroacetate and Its Metabolic Analogs

Molecular Mechanisms of Toxicity Associated with Trichloroacetate (B1195264) and Related Compounds

The toxicity of trichloroacetate is multifaceted, involving a range of cellular and molecular disturbances. Key mechanisms include effects on cell proliferation and apoptosis, epigenetic alterations, oncogene modulation, peroxisome proliferation, oxidative stress, and inhibition of intercellular communication. uni-lj.si

Effects on Cell Proliferation and Apoptosis Pathways

Trichloroacetate has been shown to influence cell proliferation and apoptosis, which are critical processes in maintaining tissue homeostasis. Studies have demonstrated that TCA can induce hepatocyte proliferation in mice. nih.gov However, in cultured rat hepatocytes, TCA and its metabolic precursor, dichloroacetate (B87207) (DCA), did not show direct mitogenic activity, suggesting that the in vivo proliferative response might be an indirect effect, possibly secondary to tissue injury or inflammation. nih.gov Interestingly, while not directly causing cell replication in these cultures, DCA was found to prevent the usual background cell loss, indicating an ability to inhibit apoptosis. nih.gov

The immediate-early proto-oncogenes, c-jun and c-myc, which are involved in regulating cell proliferation and apoptosis, are affected by TCA. oup.com Increased expression of these genes is a common feature during chemically induced cell proliferation in the liver. oup.com The disruption of the delicate balance between cell proliferation and apoptosis is a proposed mechanism for the action of non-genotoxic liver carcinogens like TCA. oup.com

Table 1: Effects of Trichloroacetate on Cell Proliferation and Apoptosis

Endpoint System/Model Observation Reference
Cell Proliferation B6C3F1 Mice Increased hepatocyte proliferation. nih.gov
Mitogenic Activity Cultured Rat Hepatocytes No direct mitogenic activity observed for TCA or DCA. nih.gov
Apoptosis Cultured Rat Hepatocytes DCA inhibited background apoptotic cell death. nih.gov
Gene Expression Mouse Liver Altered expression of c-jun and c-myc proto-oncogenes. oup.com

Modulation of Oncogene Activation and Tumor Promotion Mechanisms

Trichloroacetate is considered a tumor promoter rather than a tumor initiator. who.int This is supported by studies showing that TCA promotes the development of liver tumors in mice that have been pre-treated with a tumor-initiating agent like N-methyl-N-nitrosourea. who.int The mechanism of tumor promotion by TCA is thought to be epigenetic, involving the enhancement of cell proliferation and the prevention of apoptosis. oup.com

While TCA can induce liver tumors in mice, it does not appear to cause unique mutations in key proto-oncogenes like H-ras and K-ras. who.intosti.gov This further supports the idea that its carcinogenic activity is not due to direct genotoxic effects but rather through the promotion of pre-existing initiated cells. oup.comwho.int However, chloroform (B151607) has been shown to not affect TCA-induced DNA hypomethylation and the expression of the c-myc gene. iarc.fr

Role of Peroxisome Proliferation in Trichloroacetate-Induced Biological Effects

Peroxisome proliferators are a class of chemicals that can induce an increase in the size and number of peroxisomes in the liver of rodents. capes.gov.brtandfonline.com Trichloroacetate is classified as a weak peroxisome proliferator. tandfonline.comnih.gov The activation of the peroxisome proliferator-activated receptor alpha (PPARα) is a key event in this process. tandfonline.comepa.gov

In wild-type mice, TCA exposure leads to an increase in liver-to-body-weight ratios and induces markers of peroxisome proliferation, such as increased activity of acyl-CoA oxidase (ACO) and cytochrome P450 4A (CYP4A) protein levels. epa.gov These effects are absent in PPARα-null mice, indicating that PPARα is essential for TCA to induce these changes. nih.govepa.gov The induction of peroxisome proliferation by TCA is thought to contribute to its hepatocarcinogenic effects in mice. capes.gov.brnih.gov However, studies in cultured human hepatocytes have shown that TCA does not increase peroxisomal activity, suggesting that humans may be less susceptible to this particular mechanism of toxicity. nih.gov

Table 3: Peroxisome Proliferation Markers in Wild-Type vs. PPARα-Null Mice Exposed to TCA

Marker Wild-Type Mice PPARα-Null Mice Reference
Liver-to-Body-Weight Ratio Increased No significant change epa.gov
CYP4A Protein Levels Significantly increased No increase epa.gov
PCO and ACO Activity Significantly increased No increase epa.gov
Centrilobular Hepatocyte Hypertrophy Observed Not observed epa.gov

Investigation of Oxidative Stress and Lipid Peroxidation Mechanisms

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products, is another mechanism implicated in TCA toxicity. uni-lj.siepa.gov Studies have shown that TCA can induce oxidative stress responses in the liver, including lipid peroxidation and oxidative DNA damage. epa.govnih.gov

In mice, long-term exposure to TCA resulted in significant increases in superoxide (B77818) anion production, lipid peroxidation, and DNA single-strand breaks in hepatic tissues. nih.gov These markers of oxidative stress were induced at doses known to be carcinogenic, suggesting they are early events that may lead to long-term hepatotoxicity. nih.gov Specifically, lipid peroxidation appears to be a more significant contributing factor to the long-term hepatotoxicity of TCA compared to superoxide anion production and DNA damage. nih.gov In both liver and kidney tissues, TCA caused a significant elevation of malondialdehyde (MDA), a marker of lipid peroxidation, while reducing the activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). uni-lj.si

Inhibition of Intercellular Communication

Gap junctional intercellular communication (GJIC) is crucial for maintaining normal cell growth control. researchgate.net Inhibition of GJIC is a characteristic of many non-genotoxic carcinogens and tumor promoters. researchgate.netnih.gov Trichloroacetate has been shown to inhibit intercellular communication in mouse hepatocytes but not in rat hepatocytes. nih.gov This species-specific effect may be related to differences in the metabolism of TCA and other intrinsic factors that make mice more susceptible to the disruption of GJIC. nih.gov The inhibition of GJIC by TCA is not affected by inhibitors of cytochrome P450, suggesting a direct effect on the gap junctions. nih.gov This disruption of cell-to-cell communication may allow preneoplastic cells to escape normal growth regulation, contributing to tumor promotion. researchgate.net

Biotransformation Pathways of Trichloroacetate in Biological Systems

Trichloroacetic acid (TCA), the de-esterified form of methyl trichloroacetate, undergoes metabolic transformation in biological systems, although it is also largely excreted unchanged. nih.govepa.gov In humans and rodents, the primary metabolic pathway for TCA is reductive dechlorination to produce dichloroacetic acid (DCA). iarc.fr This process is considered a key step in the biotransformation of TCA. nih.gov Studies in male B6C3F1 mice and Fischer 344 rats have shown that after administration of TCA, a significant portion is excreted in the urine as the parent compound. iarc.fr However, metabolic conversion does occur, yielding metabolites such as dichloroacetic acid, oxalic acid, and thiodiacetic acid. iarc.fr The biotransformation routes appear to be similar in both rodents and humans. iarc.fr

The metabolism of trichloroethylene (B50587) (TCE), a common industrial solvent, serves as a major source of endogenous TCA exposure. nih.gov TCE is metabolized through two main pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation. nih.gov The CYP pathway is the major route and leads to the formation of chloral (B1216628) hydrate, which is then oxidized to TCA. researchgate.net This TCA is chemically stable and can accumulate in the body before being either eliminated or further metabolized to DCA. nih.govnih.gov

Conversion of Trichloroacetic Acid to Dichloroacetic Acid in Biological Matrices

The conversion of trichloroacetic acid (TCA) to dichloroacetic acid (DCA) is a critical metabolic step observed in biological samples. oup.com Research has demonstrated that this transformation can occur artifactually during sample processing, particularly in blood. oup.comoup.com Studies have shown that the addition of strong acids, such as sulfuric acid, to freshly drawn blood containing TCA can lead to its conversion to DCA. oup.com This acid-catalyzed conversion is not immediate and its rate decreases as the blood sample ages. oup.com

Further investigation into the mechanism revealed that reduced hemoglobin may be a key factor in this conversion process. oup.com Experiments demonstrated that the converting activity lost in aged blood samples could be restored by adding dithionite, a reducing agent. oup.com This suggests that the reductive dechlorination of TCA to DCA in this context is facilitated by the reduced state of hemoglobin. oup.com This finding is significant for pharmacokinetic studies, as the potential for artificial conversion of TCA to the more potent metabolite DCA during analysis could lead to inaccurate assessments of in vivo metabolism. oup.comoup.comresearchgate.net To prevent this artifact, methods such as freezing blood samples prior to acid treatment have been developed. oup.com In vivo studies confirm that TCA is metabolically converted to DCA, though levels of DCA found in blood, liver, and urine are often low, which may be due to the rapid subsequent metabolism of DCA. epa.gov

Research on Enzyme Inhibition and Protein Interactions with this compound and its Derivatives

This compound and its primary metabolite, trichloroacetate, are known to interact with and affect the function of biological macromolecules. Research has focused on both specific enzyme inhibition and broader interactions with proteins.

The trichloroacetate moiety has been incorporated into molecules designed as enzyme inhibitors. For example, a trichloroacetate analogue of a pheromone component of the moth Heliothis virescens was synthesized and tested for its ability to inhibit juvenile hormone esterase (JHE), a key enzyme in insect development. sci-hub.se This demonstrates the potential for trichloroacetate derivatives to act as targeted enzyme inhibitors.

More broadly, trichloroacetic acid is widely used in biochemical research as an effective agent for precipitating proteins from solutions. nih.gov The mechanism of this precipitation involves a direct interaction with the protein structure. Studies have shown that TCA induces a partial unfolding of proteins, leading to the formation of a stable, partially structured intermediate state resembling a "molten globule". nih.gov This intermediate exposes nonpolar surfaces that lead to intermolecular aggregation and precipitation. nih.gov This interaction is reversible and appears to be specific to the trichloroacetate moiety, as other acids like acetic acid and chloroacetic acid are significantly less effective at precipitating proteins, while dichloroacetic acid is about half as efficient. nih.gov this compound itself has been utilized in proteomics for the negative staining of proteins, a technique that allows the proteins to be recovered for further biological studies or analysis. chemicalbook.comsujanchemicals.com

Exploration of Bioactivity and Potential Therapeutic Mechanisms of this compound Derivatives

Derivatives of this compound have been synthesized and explored for various biological activities, leveraging the chemical properties of the trichloroacetate group. Research has extended into creating novel compounds with potential applications in medicine and agriculture.

The incorporation of a trichloroacetate group into other molecular scaffolds has been a strategy to enhance or create new biological functions. For instance, derivatives of the natural monoterpene thymol, including thymyl trichloroacetate, have been synthesized to evaluate their bioactivity against leaf-cutting ants, demonstrating the potential for creating new pest control agents. mdpi.com Similarly, the functionalization of terpenes like limonene (B3431351) and myrcene (B1677589) with this compound has been achieved using atom transfer radical reactions (ATRR), aiming to develop novel compounds with enhanced physiological activities. ffhdj.comresearchgate.net These studies highlight a research trend where the trichloroacetate functional group is used as a building block to modify the bioactivity of parent molecules. mdpi.comffhdj.com

Evaluation of Antifungal Activity of Derivatives

Several studies have demonstrated that incorporating a trichloroacetate group into chitosan (B1678972), a natural polysaccharide, results in derivatives with significant antifungal properties. mdpi.commdpi.comprimescholars.com These derivatives are typically synthesized as quaternary ammonium (B1175870) salts to improve their water solubility and biological activity. mdpi.com

Research on N,N,N-trimethyl chitosan trichloroacetate (TMCSTC) and hydroxypropyltrimethyl ammonium chitosan trichloroacetate (HACTCA) has shown potent activity against a range of pathogenic fungi. mdpi.commdpi.com The antifungal efficacy of these derivatives is generally greater than that of the parent chitosan molecule and its intermediates. mdpi.commdpi.com A consistent finding across studies is that the antifungal strength of halogenated chitosan derivatives correlates with the electron-withdrawing capacity of the halogenated acetate (B1210297) group. mdpi.commdpi.com The order of inhibitory activity is often trifluoroacetate (B77799) > trichloroacetate > dichloroacetate > chloroacetate (B1199739), which aligns with the electronegativity and electron-withdrawing power of the substituents. mdpi.commdpi.com This property is thought to increase the positive charge density on the chitosan backbone, enhancing its interaction with and disruption of negatively charged fungal cell membranes. mdpi.com

Table 1: Antifungal Activity of Chitosan Trichloroacetate Derivatives This table is interactive. Users can sort data by clicking on the column headers.

Compound Target Fungi Concentration (mg/mL) Inhibition Rate (%) Reference
N,N,N-trimethyl chitosan trichloroacetate (TMCSTC) F. oxysporum 0.8 >70 mdpi.com
N,N,N-trimethyl chitosan trichloroacetate (TMCSTC) B. cinerea 0.8 ~70 mdpi.com
N,N,N-trimethyl chitosan trichloroacetate (TMCSTC) P. asparagi 0.8 >60 mdpi.com
Hydroxypropyltrimethyl ammonium chitosan trichloroacetate (HACTCA) C. lagenarium 1.0 93.87 mdpi.com
Hydroxypropyltrimethyl ammonium chitosan trichloroacetate (HACTCA) F. graminearum 1.0 87.16 mdpi.com
Hydroxypropyltrimethyl ammonium chitosan trichloroacetate (HACTCA) B. cinerea 1.0 79.91 mdpi.com
Hydroxypropyltrimethyl ammonium chitosan trichloroacetate (HACTCA) P. asparagi 1.0 88.58 mdpi.com

Assessment of Drug-likeness Based on Molecular Parameters

The evaluation of a compound's potential to be a drug, or its "drug-likeness," is a critical step in modern drug discovery and is often assessed computationally using molecular parameters. nih.gov These parameters help predict a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). chemrevlett.com

One of the most widely used guidelines is Lipinski's Rule of Five, which identifies four simple physicochemical parameters associated with poor oral bioavailability. nih.govmdpi.com A compound is generally considered drug-like if it satisfies most of the following criteria:

Molecular weight (MW) ≤ 500 g/mol

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Other rules, such as those proposed by Ghose, Veber, Egan, and Muegge, provide additional or refined criteria, often including parameters like molar refractivity, topological polar surface area (TPSA), and the number of rotatable bonds. chemrevlett.com These parameters are calculated from the molecular structure and are used to screen large databases of compounds to prioritize those with a higher probability of becoming successful drugs. researchgate.netnih.gov

For this compound, its basic molecular properties can be calculated and compared against these drug-likeness criteria.

Table 2: Calculated Molecular Parameters for this compound This table is interactive. Users can sort data by clicking on the column headers.

Parameter Value Lipinski's Rule of Five Guideline Reference
Molecular Formula C3H3Cl3O2 N/A nih.gov
Molecular Weight (MW) 177.41 g/mol ≤ 500 nih.gov
XLogP3 (LogP) 1.8 ≤ 5 nih.gov
Hydrogen Bond Donors (HBD) 0 ≤ 5 nih.gov
Hydrogen Bond Acceptors (HBA) 2 ≤ 10 nih.gov

Based on these fundamental parameters, this compound falls well within the guidelines of Lipinski's Rule of Five, suggesting it possesses physicochemical properties compatible with oral bioavailability.

Future Directions and Emerging Research Avenues for Methyl Trichloroacetate

The utility of methyl trichloroacetate (B1195264) as a reagent and building block in organic synthesis is well-established. However, ongoing research seeks to expand its applications and improve the sustainability of its use. Future research is focused on greener synthesis and utilization, advanced analytical techniques for mechanistic insights, the integration of computational and experimental methods, and the exploration of novel applications in materials science.

Q & A

Q. How can rotational dynamics of methyl trichloroacetate be characterized in solution?

To study intramolecular rotation, dielectric relaxation spectroscopy at microwave frequencies (e.g., 9.83–30.20 GHz) is employed. Measurements in high-viscosity solvents like decalin enable resolution of two relaxation processes: overall molecular rotation and group rotation. Slopes of permittivity vs. concentration plots and complex plane analysis (ε" vs. ε') are used to differentiate τ₁ (overall rotation) and τ₂ (group rotation), with τ₁/τ₂ > 5 required for resolution .

Q. What safety protocols are critical when handling this compound?

Key safety measures include using fume hoods to avoid inhalation (flash point: 72°C), wearing chemical-resistant gloves, and monitoring for decomposition products like phosgene. Storage should avoid moisture and high temperatures. Regulatory guidelines (e.g., OSHA 1910.1020) recommend liver function tests and chest X-rays for prolonged exposure .

Q. What synthetic routes optimize this compound production?

Common methods include esterification of trichloroacetic acid with methanol using acid catalysts (e.g., H₂SO₄) or dehydrating agents. Efficiency is improved by controlling stoichiometry, temperature (optimal ~60–80°C), and using anhydrous conditions to minimize hydrolysis .

Advanced Research Questions

Q. How can contradictions in dielectric relaxation data for this compound be resolved?

Discrepancies arise from solvent viscosity and molecular flexibility. In low-viscosity solvents (e.g., benzene), unresolved relaxation times can be addressed by switching to decalin (η ≈ 1.831 cP) to increase τ₁. Data should be analyzed using dual Debye models, ensuring τ₁/τ₂ > 5, and validated via temperature-dependent studies .

Q. What role does this compound play in CO₂-to-dimethyl carbonate catalysis?

As a dehydrating agent, it shifts equilibrium in CeO₂-catalyzed reactions by sequestering water, enhancing dimethyl carbonate yield. Copper doping on CeO₂ further improves activity. Optimization involves co-catalyst ratios (e.g., 1:1 MTCL:methanol) and reaction temperatures (120–150°C) .

Q. How can GC-MS conditions be optimized to separate this compound from haloacetic acid mixtures?

Use polar capillary columns (e.g., Rtx-CLPesticides) with temperature programming (40°C hold, 10°C/min to 240°C). Critical pairs like this compound/1,2,3-trichloropropane require adjusted carrier gas flow (1.5 mL/min He) and splitless injection. Quantify via characteristic fragments (m/z = 15, 59, 82, 117) .

Q. What mechanistic pathways explain this compound formation during chlorination of methyl dichloroacetate?

Cl atom reactions with methyl dichloroacetate proceed via H-abstraction from the methyl group, forming a radical intermediate that reacts with Cl₂. Competing pathways yield dichloroacetic acid (hydrolysis) or this compound (radical recombination). Product ratios depend on Cl₂ concentration and UV irradiation intensity .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate dielectric relaxation results with computational models (e.g., molecular dynamics simulations) to reconcile solvent effects .
  • Catalytic Optimization : Use response surface methodology (RSM) to balance MTCL dosage and catalyst loading in CO₂ conversion .
  • Analytical Validation : Perform spike-recovery tests (≥90% recovery) and matrix-matched calibration for GC-MS quantification in environmental samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.